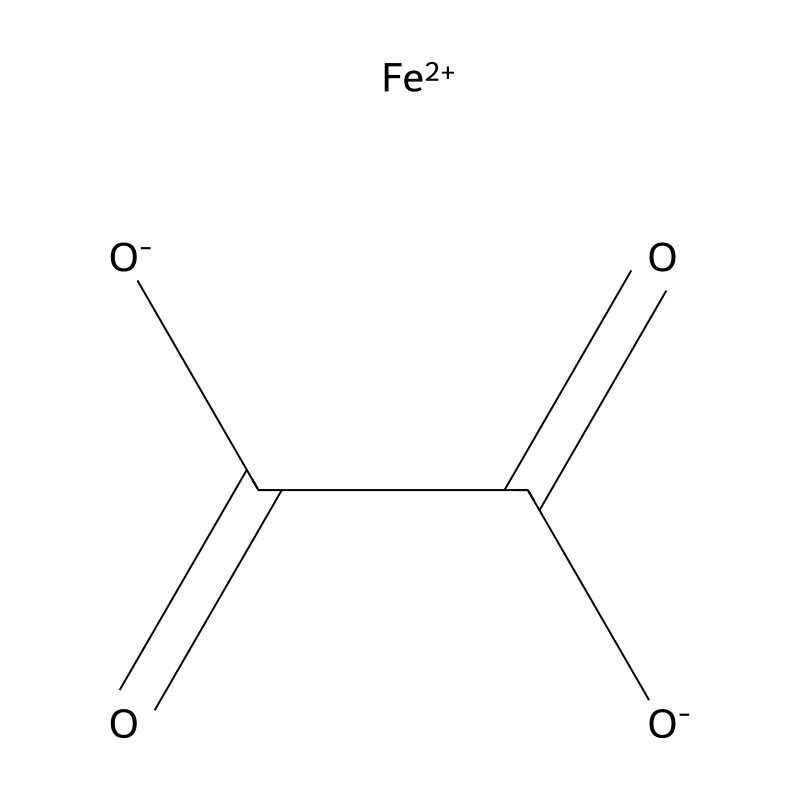

FERROUS OXALATE

C2H2FeO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H2FeO4

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ferrous oxalate, also known as iron(II) oxalate, is an inorganic compound with the chemical formula , where can be 0 or 2, indicating its hydrated form. The most common form is the dihydrate, , which appears as orange crystals and is poorly soluble in water . This compound consists of iron in the +2 oxidation state coordinated with oxalate ions, forming a coordination polymer structure characterized by octahedral iron centers linked by oxalate ligands .

- Decomposition upon Heating:

When heated to approximately 190 °C, ferrous oxalate decomposes into iron(II) oxide, carbon dioxide, and carbon monoxide: - Reactions with Acids:

Ferrous oxalate can react with strong oxidizing agents such as acidified potassium permanganate:This reaction illustrates the oxidation of ferrous ions to ferric ions . - Formation from Precursor Compounds:

Ferrous oxalate can be synthesized by reacting ferrous sulfate with sodium oxalate:This reaction results in a yellow precipitate of ferrous oxalate .

Ferrous oxalate can be synthesized through various methods:

- Precipitation Method:

This involves mixing aqueous solutions of ferrous sulfate and sodium oxalate or oxalic acid. The reaction produces a precipitate of ferrous oxalate:- Example Reaction:

- Example Reaction:

- Neutralization Reaction:

Neutralizing oxalic acid with ferrous hydroxide also yields ferrous oxalate:- Example Reaction:

- Example Reaction:

- Thermal Decomposition:

Heating hydrated forms can lead to the formation of anhydrous ferrous oxalate through dehydration processes .

Ferrous oxalate finds various applications across different industries:

- Pigment Production: It is used as a pigment in plastics, paints, and lacquers due to its color properties.

- Glass Manufacturing: The compound imparts a greenish-brown tint to optical glass products.

- Photography: It serves as a developer in photographic processes for silver bromide-gelatin plates.

- Metal Treatment: Ferrous oxalate is utilized in metal treatment processes and formulations for textiles .

Research has indicated that ferrous oxalate interacts significantly with other compounds in solution. For instance, it can form complexes with various ligands, affecting its solubility and reactivity. Interaction studies have shown that the presence of ferrous ions can catalyze the dissolution of iron oxides in acidic solutions, highlighting its role in geochemical cycles and potential applications in environmental remediation .

Ferrous oxalate shares similarities with several other iron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ferrous Oxalate | FeC₂O₄·(H₂O)ₓ | Coordination polymer structure; forms stable complexes |

| Potassium Ferric Oxalate | K₃[Fe(C₂O₄)₃]·3H₂O | Contains ferric ion; used in photography |

| Ferric Oxide | Fe₂O₃ | Common iron oxide; used as a pigment and catalyst |

| Iron(II) Sulfate | FeSO₄ | Soluble salt; used in fertilizers and water treatment |

| Iron(III) Oxalate | Fe₂(C₂O₄)₃ | Contains ferric ions; more soluble than ferrous form |

Ferrous oxalate is unique due to its specific coordination chemistry and applications related to both its iron content and the properties imparted by the oxalate ion. Its role as a precursor in various

Chemical Precipitation (Oxalic Acid-Hematite Reactions, pH Control)

Chemical precipitation represents the most fundamental and widely studied method for ferrous oxalate synthesis. The process involves the reaction between iron-containing precursors and oxalic acid under controlled conditions to produce ferrous oxalate dihydrate (FeC₂O₄·2H₂O) as the primary product [3].

The precipitation of ferrous oxalate from ferrous ammonium sulfate in oxalic acid solution demonstrates well-characterized kinetic behavior. Research has shown that ferrous oxalate dihydrate is produced through the acidic dissolution of ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂) in an aqueous solution of oxalic acid, followed by precipitation through nucleation and particle growth from supersaturated solution [3]. The fundamental chemical reaction governing this process is:

Fe(NH₄)₂(SO₄)₂ + H₂C₂O₄ → FeC₂O₄ + 2NH₄⁺ + 2SO₄²⁻ + 2H⁺ [3]

Kinetic studies have revealed that the concentration of ferrous ammonium sulfate significantly affects the precipitation rate, with higher initial concentrations leading to faster precipitation of ferrous oxalate [3]. Conversely, the concentration of oxalic acid does not significantly influence the precipitation behavior within typical experimental ranges [3]. Temperature control at 25°C has been identified as optimal for maintaining consistent precipitation kinetics [3].

The hematite-oxalic acid system presents a more complex mechanism involving proton coupled electron transfer. Studies using in situ attenuated total reflectance-Fourier transform infrared reflection spectroscopy and density functional theory simulations have demonstrated that oxalate (C₂O₄²⁻) undergoes gradual protonation with decreasing pH from 6.0 to 2.0 [4]. The protonated form (HC₂O₄⁻) adsorbs on hematite surfaces in a deprotonated bidentate mononuclear configuration [4].

The mechanism involves proton transfer from HC₂O₄⁻ to surface hydroxyl groups of hematite through a proton coupled electron transfer mechanism, accompanied by the injection of 0.65 electrons from the adsorbed C₂O₄²⁻ into the bonded iron atom [4]. This electron transfer weakens Fe-O bonds on the hematite surface to levels comparable to Fe(III)·H₂O clusters, ultimately resulting in iron dissolution as Fe(C₂O₄)(H₂O) complexes [4].

A novel approach utilizing red mud as a feedstock has demonstrated the production of iron oxalate through pre-treatment with hydrochloric acid followed by subsequent treatment with oxalic acid, achieving improved yields compared to conventional methods [2].

| Parameter | Optimal Range | Effect on Precipitation |

|---|---|---|

| Temperature | 25°C | Consistent kinetics |

| pH | 2.0-6.0 | Controls protonation state |

| Fe(NH₄)₂(SO₄)₂ concentration | 16-60 mmol·L⁻¹ | Higher concentration increases rate |

| Oxalic acid concentration | 60 mmol·L⁻¹ | Minimal effect on kinetics |

Photochemical Synthesis (Ultraviolet-Driven Iron(III) to Iron(II) Reduction)

Photochemical synthesis represents an innovative approach for ferrous oxalate production through light-induced reduction of iron(III) oxalate complexes. This method harnesses the photosensitive nature of ferrioxalate complexes to achieve reduction under ambient conditions [17] [18].

The photochemical reduction mechanism involves the absorption of ultraviolet photons by ferrioxalate complexes, leading to ligand-to-metal charge transfer followed by metal-ligand bond cleavages [18]. The overall photochemical reaction can be expressed as:

2[Fe(III)(C₂O₄)₃]³⁻ + hν → 2[Fe(II)(C₂O₄)₂]²⁻ + 2CO₂ + C₂O₄²⁻ [18]

Time-resolved X-ray absorption spectroscopy studies have revealed that photoexcitation induces intramolecular electron transfer from oxalate to iron on a sub-picosecond time scale, creating iron(II) complexed by one oxidized and two spectator oxalate ligands [23]. Within 40 picoseconds following electron transfer, the oxidized oxalate molecule dissociates to form free solvated carbon dioxide and a carbon dioxide radical anion species [23].

Research utilizing simulated sunlight has demonstrated that the rate of conversion is approximately proportional to the light intensity (photon flux density), while iron sources in iron(III) oxalate solution and solution depth do not significantly influence the conversion rate [22]. Light-emitting diode experiments have confirmed that wavelengths between 365-550 nanometers can induce photochemical reduction, with near-ultraviolet light showing the highest impact on conversion rates [22].

Natural sunlight can also reduce iron(III) oxalate aqueous solutions to iron(II) oxalate dihydrate precipitates, though longer reaction times are required due to weather-dependent variations in light intensity [22]. The iron(II) oxalate precipitates obtained under various light conditions are indexed as pure FeC₂O₄·2H₂O, but exhibit differences in structure, crystallinity, and crystal size based on the conversion rate [22].

A collaborative photo-oxalate-iron(0) system has been developed that utilizes sunlight to enhance reduction processes while preventing surface passivation [19]. This system demonstrates several-fold faster degradation activity compared to conventional methods by establishing synergetic mechanisms involving ferrioxalate photolysis [19].

Solvothermal Processes (Morphology Control, Particle Size Optimization)

Solvothermal synthesis provides precise control over ferrous oxalate morphology and particle size through manipulation of reaction conditions, solvent systems, and temperature profiles. This method enables the production of iron oxalate materials with tailored properties for specific applications [9] [10].

Hydrothermal synthesis conditions have been optimized for producing single crystals of iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) with controlled morphological characteristics [9]. The method involves careful control of temperature, pressure, and solvent composition to achieve desired crystal growth patterns.

Research on iron oxide nanoparticles prepared through solvothermal methods using iron-oleate complexes as precursors demonstrates the ability to synthesize uniform-sized and highly monodisperse particles with diameters ranging from 4 to 8 nanometers by varying reaction time [15]. The process utilizes oleic acid as a stabilizer and 1-octadecene as a reductant, with characterization performed using transmission electron microscopy, thermo-gravimetric analysis, and Fourier transform infrared spectroscopy [15].

Magnetite-based nanoparticles have been successfully prepared through facile and rapid one-pot solvothermal synthesis using iron(III) chloride hexahydrate as an iron source, ethylene glycol as solvent, and various ammonium compounds as precipitating and nucleating agents [12]. The synthesis time has been reduced to 30 minutes using pressurized microwave reactors, preventing particle growth through Ostwald ripening and resulting in particles with dimensions ranging from 20 to 130 nanometers [12].

The solvothermal approach allows for simple particle size and crystallinity tuning by adjusting synthesis parameters such as temperature and nucleating agents, resulting in improved magnetic properties with saturation magnetization ranging from 8 to 76 emu g⁻¹ [12]. The conversion efficiency of raw materials to products approaches nearly 100 percent under optimized conditions [12].

| Synthesis Parameter | Range | Effect on Product |

|---|---|---|

| Reaction time | 30 minutes - 24 hours | Controls particle size |

| Temperature | 150-300°C | Affects crystallinity |

| Pressure | Autogenic - 10 bar | Influences morphology |

| Precursor concentration | 0.1-1.0 M | Controls nucleation rate |

Electrochemical Methods (Metallic Iron Anodes, Carbon Dioxide Reduction)

Electrochemical synthesis of ferrous oxalate employs controlled electrochemical conditions to achieve precise formation of iron oxalate compounds through anodic dissolution and cathodic reduction processes [26] [29].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Iron(II) oxalate